REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[N:12]O)[C:8]2=[O:11])=[CH:4][C:3]=1[O:14][CH3:15].[OH-].[Na+].C1(C)C=CC(S(Cl)(=O)=[O:25])=CC=1>>[C:7]([CH2:6][C:5]1[CH:4]=[C:3]([O:14][CH3:15])[C:2]([F:1])=[CH:10][C:9]=1[C:8]([OH:11])=[O:25])#[N:12] |f:1.2|
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Name
|
6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime
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Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2CC(C(C2=C1)=O)=NO)OC
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed from the mixture
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=C(C(=O)O)C=C(C(=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |